3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine
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Overview
Description
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine is an organic compound that belongs to the class of indeno[2,1-c]pyridines. These compounds are known for their unique structural features, which include a fused ring system combining indene and pyridine moieties. This particular compound is characterized by the presence of a methyl group at the 3-position and an o-tolyl group at the 9-position of the indeno[2,1-c]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can significantly enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups .
Scientific Research Applications
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Indeno[2,1-c]pyridine: The parent compound without the methyl and o-tolyl substitutions.
9-(o-Tolyl)-9H-indeno[2,1-c]pyridine: Similar structure but lacks the methyl group.
3-Methyl-9H-indeno[2,1-c]pyridine: Similar structure but lacks the o-tolyl group.
Uniqueness
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine is unique due to the specific combination of the methyl and o-tolyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain molecular targets and improve its overall stability and solubility .
Properties
CAS No. |
65021-75-2 |
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Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
3-methyl-9-(2-methylphenyl)-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C20H17N/c1-13-7-3-4-8-15(13)20-17-10-6-5-9-16(17)18-11-14(2)21-12-19(18)20/h3-12,20H,1-2H3 |
InChI Key |
PASLJBMCNWGGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=CC=CC=C3C4=C2C=NC(=C4)C |
Origin of Product |
United States |
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